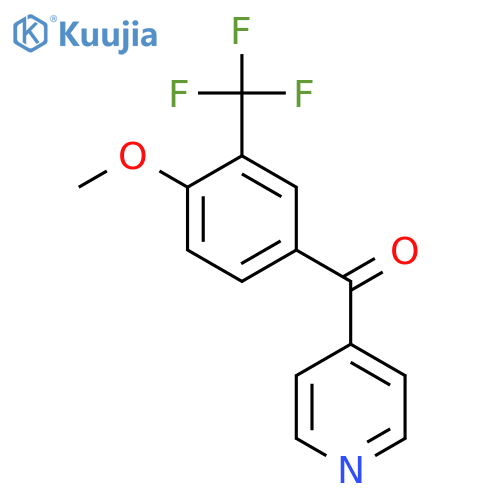Cas no 1261843-90-6 (4-(4-Methoxy-3-(trifluoromethyl)benzoyl)pyridine)

1261843-90-6 structure
商品名:4-(4-Methoxy-3-(trifluoromethyl)benzoyl)pyridine
CAS番号:1261843-90-6
MF:C14H10F3NO2
メガワット:281.229914188385
CID:4791645
4-(4-Methoxy-3-(trifluoromethyl)benzoyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-(4-Methoxy-3-(trifluoromethyl)benzoyl)pyridine
-
- インチ: 1S/C14H10F3NO2/c1-20-12-3-2-10(8-11(12)14(15,16)17)13(19)9-4-6-18-7-5-9/h2-8H,1H3
- InChIKey: UUGSPZGLBQDWDH-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=CC=C(C(C2C=CN=CC=2)=O)C=1)OC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 340
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 39.2
4-(4-Methoxy-3-(trifluoromethyl)benzoyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013007478-500mg |
4-(4-Methoxy-3-(trifluoromethyl)benzoyl)pyridine |
1261843-90-6 | 97% | 500mg |
863.90 USD | 2021-05-31 | |
| Alichem | A013007478-250mg |
4-(4-Methoxy-3-(trifluoromethyl)benzoyl)pyridine |
1261843-90-6 | 97% | 250mg |
484.80 USD | 2021-05-31 | |
| Alichem | A013007478-1g |
4-(4-Methoxy-3-(trifluoromethyl)benzoyl)pyridine |
1261843-90-6 | 97% | 1g |
1,504.90 USD | 2021-05-31 |
4-(4-Methoxy-3-(trifluoromethyl)benzoyl)pyridine 関連文献
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
3. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
1261843-90-6 (4-(4-Methoxy-3-(trifluoromethyl)benzoyl)pyridine) 関連製品
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
